molecular formula C11H16ClNO2 B8267403 N-(2-Chloro-5-methoxybenzyl)-2-methoxyethanamine

N-(2-Chloro-5-methoxybenzyl)-2-methoxyethanamine

Cat. No.: B8267403
M. Wt: 229.70 g/mol
InChI Key: XMQBLYNSGUEADA-UHFFFAOYSA-N
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Description

N-(2-Chloro-5-methoxybenzyl)-2-methoxyethanamine: is an organic compound that features a benzylamine structure with chloro and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-5-methoxybenzyl)-2-methoxyethanamine typically involves the reaction of 2-chloro-5-methoxybenzyl chloride with 2-methoxyethanamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chloro substituent, potentially converting it to a hydroxyl group.

    Substitution: The benzylamine moiety allows for various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Bases such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxyl-substituted derivatives.

    Substitution: Various substituted benzylamine derivatives.

Scientific Research Applications

Chemistry: N-(2-Chloro-5-methoxybenzyl)-2-methoxyethanamine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a useful intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-Chloro-5-methoxybenzyl)-2-methoxyethanamine involves its interaction with molecular targets through its functional groups. The chloro and methoxy substituents can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The benzylamine moiety may interact with receptors or enzymes, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

  • 2-Chloro-5-methoxybenzyl chloride
  • 2-Chloro-5-methoxybenzyl alcohol
  • 2-Chloro-5-methoxybenzoic acid

Comparison: N-(2-Chloro-5-methoxybenzyl)-2-methoxyethanamine is unique due to the presence of both chloro and methoxy substituents on the benzylamine structure. This combination of functional groups imparts distinct reactivity and potential biological activity compared to similar compounds. For instance, 2-chloro-5-methoxybenzyl chloride is primarily used as an intermediate in organic synthesis, while 2-chloro-5-methoxybenzyl alcohol and 2-chloro-5-methoxybenzoic acid have different reactivity profiles and applications.

Properties

IUPAC Name

N-[(2-chloro-5-methoxyphenyl)methyl]-2-methoxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO2/c1-14-6-5-13-8-9-7-10(15-2)3-4-11(9)12/h3-4,7,13H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQBLYNSGUEADA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=C(C=CC(=C1)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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